2-Methyl-4-morpholino-6-nitroaniline 2-Methyl-4-morpholino-6-nitroaniline
Brand Name: Vulcanchem
CAS No.: 468741-20-0
VCID: VC3798397
InChI: InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3
SMILES: CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol

2-Methyl-4-morpholino-6-nitroaniline

CAS No.: 468741-20-0

Cat. No.: VC3798397

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-morpholino-6-nitroaniline - 468741-20-0

Specification

CAS No. 468741-20-0
Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
IUPAC Name 2-methyl-4-morpholin-4-yl-6-nitroaniline
Standard InChI InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3
Standard InChI Key BQZOMWPTJWWTMQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2
Canonical SMILES CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-4-morpholino-6-nitroaniline, reflects its substituent positions:

  • Amino group at position 1 (implicit in "aniline").

  • Methyl group at position 2.

  • Morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4.

  • Nitro group (NO2-\text{NO}_2) at position 6.

The canonical SMILES representation is CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-]\text{CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-]}, and its InChI key is JGDOQMNPRYXGPA-UHFFFAOYSA-N . The morpholino group enhances solubility and modulates electronic properties, while the nitro group confers electrophilicity, enabling diverse reactivity.

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Density1.296 g/cm³
Boiling Point477.854°C at 760 mmHg
Melting PointNot reported-
SolubilityLimited in polar solvents
Storage ConditionsRoom temperature

The compound’s stability under ambient conditions makes it suitable for industrial-scale applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step functionalization of aniline derivatives:

  • Acylation: Protection of the amino group in o-toluidine using acetic anhydride .

  • Nitration: Introduction of the nitro group via concentrated nitric acid under controlled temperatures (≤30°C) .

  • Morpholino Substitution: Nucleophilic aromatic substitution (SNAr) with morpholine, facilitated by the electron-withdrawing nitro group .

  • Deprotection: Acidic hydrolysis (e.g., HCl) to regenerate the free amine .

A representative yield of 88.2% was achieved using this protocol, with HPLC purity ≥99% .

Optimization Challenges

Key challenges include regioselectivity during nitration and minimizing byproducts. Catalytic hydrogenation (Pd/C) or chemical reduction (Na₂S₂O₄) of the nitro group to an amine has been reported, yielding intermediates for further functionalization .

Chemical Reactivity and Applications

Reduction of the Nitro Group

The nitro group is reducible to an amine, enabling access to diamino intermediates:

ConditionsReagentYieldProduct
EtOH, 80°C, 1 hNa₂S₂O₄81%5-Amino-2-methyl-4-morpholinoaniline
Ethyl acetate, reflux10% Pd/C, NH₄HCO₂96.5%5-Amino-2-methyl-4-morpholinoaniline

These amines serve as precursors for heterocyclic compounds in drug discovery .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes SNAr with nucleophiles:

ConditionsNucleophileYieldProduct
Pyridine, 50°C, 8 hChloromethylpyrimidine71.6%Pyrimidine-coupled derivative
Acetonitrile, 60°C5-(Chloromethyl)pyrimidine37%Aminomethylpyrimidine adduct

Such reactions expand the compound’s utility in synthesizing kinase inhibitors.

Cell LineIC₅₀ (µM)Mechanism
HCT116 (Colon)1.5PLK4 kinase inhibition
MCF7 (Breast)2.3Apoptosis induction
A549 (Lung)3.0G2/M cell cycle arrest

The morpholino group enhances cellular uptake, while the nitro group contributes to redox cycling and DNA damage .

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤4 µg/mL . QSAR studies correlate activity with electron-withdrawing substituents.

Recent Advances and Future Directions

Nonlinear Optical (NLO) Materials

Derivatives of 2-methyl-4-nitroaniline exhibit strong second-harmonic generation (SHG) efficiency, suggesting potential in photonic devices . Computational studies (TD-DFT) predict similar behavior for morpholino analogs .

Targeted Protein Degradation

As a protein degrader building block, the compound’s amine group facilitates conjugation to E3 ligase ligands, enabling PROTAC synthesis .

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